WEHI-345

Description

Structure

3D Structure

Properties

IUPAC Name |

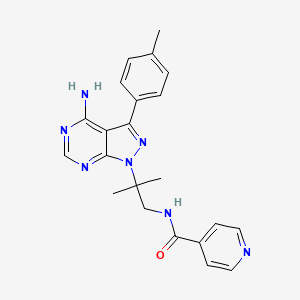

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSTCDZKUSVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WEHI-345: A Deep Dive into its Mechanism of Action as a RIPK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-345 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 plays a pivotal role in mediating the inflammatory response following the activation of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, specifically NOD1 and NOD2.[4][5] These intracellular sensors recognize bacterial peptidoglycan fragments, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[4][5] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RIPK2 and downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of RIPK2 Kinase Activity

This compound exerts its biological effects through direct inhibition of the kinase activity of RIPK2.[1][2][3] By binding to the ATP-binding pocket of the RIPK2 kinase domain, this compound prevents the autophosphorylation and subsequent activation of the enzyme.[3] This inhibition has been quantified in various assays, demonstrating the potency and selectivity of this compound.

Quantitative Data on this compound Activity

| Parameter | Value | Assay System | Reference(s) |

| IC50 (RIPK2) | 130 nM (0.13 µM) | In vitro kinase assay (human recombinant) | [1][3][6] |

| Kd (RIPK2) | 46 nM | Kinase binding assay | [3] |

| Selectivity (Kd) | >10,000 nM (>10 µM) | For RIPK1, RIPK4, and RIPK5 | [3] |

Impact on Downstream Signaling Pathways

The inhibition of RIPK2 kinase activity by this compound has profound effects on the downstream signaling cascade initiated by NOD1 and NOD2 activation. The primary consequence is the disruption of the NF-κB signaling pathway.

NOD-RIPK2 Signaling Pathway and the Action of this compound

Upon activation by bacterial peptidoglycan fragments like muramyl dipeptide (MDP), NOD1 and NOD2 recruit RIPK2. This leads to RIPK2 autophosphorylation and subsequent polyubiquitylation, which serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation. This compound, by inhibiting RIPK2's kinase function, delays RIPK2 ubiquitylation and consequently dampens NF-κB activation.[1][2][4]

Cellular Effects of this compound

In vitro studies using various cell lines have demonstrated the ability of this compound to suppress the production of pro-inflammatory cytokines upon NOD pathway stimulation.

| Cell Line | Stimulant | Effect of this compound (500 nM) | Reference(s) |

| BMDMs | MDP | Potently blocks transcription of TNF and IL-6. | [1] |

| THP-1 cells | MDP | Reduces mRNA levels of NF-κB target genes: TNF, IL-8, IL-1β, and A20. | [1] |

| Raw 267.4 cells | MDP | Inhibits MDP-induced autophosphorylation of RIPK2. | [1][2] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

| Animal Model | This compound Treatment | Observed Effects | Reference(s) |

| EAE in C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[1] | [1] |

Experimental Protocols

In Vitro RIPK2 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant RIPK2.

Materials:

-

Recombinant human RIPK2

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the RIPK2 enzyme, the substrate, and the this compound dilutions.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This cell-based assay assesses the effect of this compound on the production of pro-inflammatory cytokines in primary immune cells.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium (as a source of M-CSF)

-

RPMI 1640 medium supplemented with FBS, penicillin/streptomycin

-

Muramyl dipeptide (MDP)

-

This compound

-

ELISA kits for TNF and IL-6

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Differentiate the cells into macrophages by culturing in RPMI 1640 supplemented with L929-conditioned medium for 7 days.

-

Plate the BMDMs in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF and IL-6 in the supernatants using ELISA kits.

NF-κB Activation Assay in THP-1 Cells

This assay measures the effect of this compound on the activation of the NF-κB pathway.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI 1640 medium supplemented with FBS, penicillin/streptomycin

-

Muramyl dipeptide (MDP)

-

This compound

-

Reagents for nuclear extraction

-

Reagents for Western blotting or a reporter gene assay (e.g., luciferase)

Procedure (Western Blot for p65 translocation):

-

Culture THP-1 cells.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with MDP.

-

After stimulation, perform nuclear and cytoplasmic fractionation.

-

Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with antibodies against the p65 subunit of NF-κB and a nuclear marker (e.g., Lamin B1).

-

Visualize the bands to assess the translocation of p65 to the nucleus.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This animal model is used to evaluate the efficacy of this compound in a disease model of multiple sclerosis.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

This compound formulation for injection

Procedure:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On days 0 and 2, administer pertussis toxin intraperitoneally.

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Initiate treatment with this compound (e.g., 20 mg/kg, twice daily, intraperitoneally) at the onset of clinical signs.

-

Continue treatment and monitoring for the duration of the study.

-

At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination.

Conclusion

This compound is a potent and selective inhibitor of RIPK2 kinase activity. Its mechanism of action involves the direct inhibition of RIPK2, leading to a delay in its ubiquitylation and a subsequent reduction in the activation of the NF-κB signaling pathway. This ultimately results in the suppression of pro-inflammatory cytokine production. The efficacy of this compound has been demonstrated in both in vitro cellular models and in vivo models of inflammatory disease, highlighting its potential as a therapeutic agent for the treatment of NOD-driven inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other RIPK2 inhibitors.

References

- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

WEHI-345: A Technical Guide to the Discovery and Development of a Selective RIPK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document details the quantitative biochemical and cellular activity of this compound, comprehensive experimental methodologies for its characterization, and visual representations of the relevant biological pathways and discovery workflow.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1][2] As a serine/threonine kinase, it plays a pivotal role in the signaling cascades initiated by the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][3][4] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAPK pathways.[1][2][4] This signaling cascade is essential for the production of pro-inflammatory cytokines and the subsequent immune response.[2] Dysregulation of the NOD-RIPK2 pathway has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD) and multiple sclerosis.[1][2] Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[5][6]

This compound was identified as a potent and selective inhibitor of RIPK2, demonstrating the therapeutic potential of targeting this kinase in NOD-driven inflammatory diseases.[7][8] This guide will explore the discovery, mechanism of action, and preclinical characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, kinase selectivity, and cellular and in vivo activity.

Table 1: Biochemical Potency of this compound against RIPK2

| Assay Type | Parameter | Value (nM) |

| Kinase Assay | IC₅₀ | 130 |

| Binding Assay | K_d_ | 46 |

IC₅₀: Half-maximal inhibitory concentration. K_d_: Dissociation constant.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | K_d_ (nM) |

| RIPK1 | >10,000 |

| RIPK4 | >10,000 |

| RIPK5 | >10,000 |

This compound demonstrates high selectivity for RIPK2 over other members of the RIPK family.

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Stimulant | Parameter | Value (nM) |

| Raw 264.7 | Inhibition of MDP-induced RIPK2 autophosphorylation | MDP | IC₅₀ | ~500 |

| Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of MDP-induced TNF and IL-6 transcription | MDP | - | 500 |

| THP-1 | Reduction of mRNA levels of NF-κB target genes (TNF, IL-8, IL-1β, A20) | MDP | - | 500 |

MDP: Muramyl dipeptide, a NOD2 ligand.

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Dosing Regimen | Outcome |

| Disease Score | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced disease score, delayed disease onset |

| Inflammatory Infiltrate & Histology | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced inflammatory infiltrate and histological score in the central nervous system |

| Cytokine and Chemokine Levels | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced levels of inflammatory cytokines and chemokines |

| Body Weight | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Improved body weight compared to vehicle-treated mice |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the in vitro inhibitory activity of compounds against RIPK2.

Materials:

-

Recombinant human RIPK2 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).

-

Add 2 µl of RIPK2 enzyme diluted in Kinase Buffer to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the K_m_ for ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the procedure for assessing the effect of this compound on the production of inflammatory cytokines in primary macrophages.

Materials:

-

Bone marrow cells isolated from mice

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 medium with 10% FBS and antibiotics

-

Muramyl dipeptide (MDP)

-

This compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and M-CSF for 7 days to differentiate them into macrophages.

-

-

Cell Treatment:

-

Plate the differentiated BMDMs in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the effect of this compound on cytokine production by comparing the levels in treated versus untreated, stimulated cells.

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the induction of EAE in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle for injection

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Begin treatment with this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle at the onset of clinical signs or as a prophylactic regimen.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Histological and Cytokine Analysis:

-

At the end of the experiment, euthanize the mice and collect brains and spinal cords for histological analysis of inflammation and demyelination.

-

Collect blood or tissue samples to measure cytokine and chemokine levels.

-

Mandatory Visualizations

RIPK2 Signaling Pathway

Caption: RIPK2 signaling pathway initiated by NOD2 activation and inhibited by this compound.

This compound Discovery and Development Workflow

Caption: Workflow for the discovery and preclinical development of this compound.

Conclusion

This compound is a potent and selective inhibitor of RIPK2 that effectively blocks NOD-dependent inflammatory signaling in vitro and demonstrates therapeutic efficacy in a preclinical model of autoimmune disease.[6][7][9][10] Its mechanism of action, involving the inhibition of RIPK2 kinase activity, leads to a delay in RIPK2 ubiquitylation and subsequent NF-κB activation, ultimately preventing the production of pro-inflammatory cytokines.[6][7][9] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery. The successful development of this compound underscores the therapeutic potential of targeting RIPK2 for the treatment of a range of inflammatory and autoimmune disorders. Further investigation into the clinical applications of this compound and other RIPK2 inhibitors is warranted.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. tools.thermofisher.cn [tools.thermofisher.cn]

- 3. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]

- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|WEHI345|RIPK2 inhibitor [dcchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

WEHI-345: A Technical Guide to a Selective RIPK2 Inhibitor in NOD2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), and its role in modulating the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. This document covers the core mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides visual diagrams of the relevant biological pathways and workflows.

Introduction to the NOD2 Signaling Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures. NOD2 is a key cytosolic PRR that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] Upon activation by MDP, NOD2 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2.[3][4] This interaction is crucial for initiating downstream signaling cascades that result in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections.[3][5][6] Dysregulation of the NOD2 pathway has been implicated in various inflammatory conditions, making it a significant target for therapeutic intervention.[1][3][5]

This compound: A Selective RIPK2 Kinase Inhibitor

This compound is a small molecule inhibitor identified as a potent and selective antagonist of RIPK2 kinase activity.[7][8][9] By binding to the ATP-binding pocket of RIPK2, this compound effectively blocks its catalytic function.[6] This inhibition disrupts the downstream signaling cascade initiated by NOD1 and NOD2 activation. Specifically, this compound has been shown to delay the ubiquitylation of RIPK2 and subsequent activation of the NF-κB pathway following NOD stimulation.[7][9][10][11] The therapeutic potential of this compound lies in its ability to prevent the production of inflammatory cytokines, thereby mitigating the excessive inflammation associated with NOD2-driven diseases.[10][11]

Quantitative Data and In Vitro/In Vivo Activity

This compound has been characterized through various assays to determine its potency, selectivity, and cellular effects. The following tables summarize key quantitative findings from published literature.

Table 1: Potency and Selectivity of this compound

| Target | Assay Type | Value | Reference |

| Human RIPK2 | IC₅₀ (Kinase Assay) | 130 nM (0.13 µM) | [7][8][12] |

| RIPK2 | Kd (Binding Affinity) | 46 nM | [6][8][12] |

| RIPK1 | Kd (Binding Affinity) | >10,000 nM | [6][12] |

| RIPK4 | Kd (Binding Affinity) | >10,000 nM | [6][12] |

| RIPK5 | Kd (Binding Affinity) | >10,000 nM | [6][12] |

IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Cellular and In Vivo Effects of this compound

| Model System | Treatment/Stimulation | Effect | Reference |

| Raw 267.4 cells | 500 nM this compound + MDP | Inhibition of RIPK2 autophosphorylation | [7][13] |

| BMDMs & THP-1 cells | 500 nM this compound + MDP | Blocked transcription of TNF and IL-6; Reduced mRNA of NF-κB targets (TNF, IL-8, IL-1β, A20) | [7][8][12] |

| EAE Mouse Model | 20 mg/kg this compound (i.p., twice daily) | Reduced disease score, inflammatory infiltrate, and cytokine/chemokine levels | [7][8] |

BMDMs: Bone marrow-derived macrophages. EAE: Experimental autoimmune encephalomyelitis. i.p.: Intraperitoneal.

Signaling Pathways and Mechanism of Action

Visualizing the signaling cascades provides a clear understanding of the NOD2 pathway and the specific point of intervention for this compound.

Canonical NOD2 Signaling Pathway

The following diagram illustrates the sequence of events from bacterial MDP detection to the activation of an inflammatory response.

Mechanism of Action of this compound

This diagram shows how this compound interrupts the NOD2 signaling cascade by targeting RIPK2.

References

- 1. NOD2 and inflammation: current insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity | EMBO Reports [link.springer.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. medkoo.com [medkoo.com]

- 10. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labordoc.ilo.org [labordoc.ilo.org]

- 12. caymanchem.com [caymanchem.com]

- 13. glpbio.cn [glpbio.cn]

WEHI-345: A Technical Guide to its Role in NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the mechanism by which this compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental procedures.

Core Mechanism of Action: Inhibition of RIPK2 Kinase Activity

This compound acts as a potent and selective inhibitor of RIPK2, a critical kinase in the signaling cascade downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[3] This ubiquitination serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent activation of NF-κB.[3] this compound, by binding to the ATP-binding pocket of RIPK2, inhibits its kinase activity, thereby delaying RIPK2 ubiquitination and subsequent NF-κB activation.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.13 µM (130 nM) | Human | Recombinant RIPK2 Kinase Assay | [1][5] |

| Kd | 46 nM | Human | Kinase Binding Assay | [5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Kd (nM) | Fold Selectivity vs. RIPK2 | Reference |

| RIPK2 | 46 | 1x | [5] |

| RIPK1 | >10,000 | >217x | [5] |

| RIPK4 | >10,000 | >217x | [5] |

| RIPK5 | >10,000 | >217x | [5] |

This compound was also shown to have negligible activity against a panel of 95 other kinases when tested at a concentration of 1 µM.[5]

Table 3: Cellular Activity of this compound on NF-κB Target Gene Expression

| Cell Line | Treatment | Target Gene | Effect | Reference |

| THP-1 | 500 nM this compound + MDP | TNF, IL-8, IL-1β, A20 | Reduced mRNA levels | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | 500 nM this compound + MDP | TNF, IL-6 | Potently blocked transcription | [1] |

| Raw 264.7 | 500 nM this compound + MDP | - | Inhibited MDP-induced autophosphorylation of RIPK2 | [1] |

Signaling Pathway and Experimental Workflows

This compound Intervention in the NOD2-RIPK2-NF-κB Signaling Pathway

Caption: this compound inhibits RIPK2 autophosphorylation, a key step for its activation and subsequent ubiquitination, thereby blocking the downstream NF-κB signaling cascade.

Experimental Workflow: In Vitro RIPK2 Kinase Assay

Caption: Workflow for determining the IC50 of this compound against RIPK2 in an in vitro kinase assay.

Experimental Workflow: Cellular Analysis of RIPK2 Ubiquitination

Caption: Workflow for assessing the effect of this compound on MDP-induced RIPK2 ubiquitination in THP-1 cells.

Detailed Experimental Protocols

In Vitro RIPK2 Kinase Assay

This protocol is adapted from methods used to characterize RIPK2 inhibitors.

Materials:

-

Recombinant human RIPK2

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µl of diluted this compound or DMSO (vehicle control).

-

Add 2 µl of recombinant RIPK2 (e.g., 10 ng) in kinase buffer to each well.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km for RIPK2 if known, or a standard concentration (e.g., 50 µM) can be used.

-

Add 2 µl of the substrate/ATP mix to each well to initiate the reaction.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Culture, Stimulation, and Lysis for Ubiquitination Analysis

This protocol is based on the methodology described by Nachbur et al., 2015.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

-

Muramyl dipeptide (MDP)

-

This compound

-

6 M Urea Lysis Buffer

-

Protease and phosphatase inhibitors

Procedure:

-

Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells at an appropriate density in culture plates.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1 hour.

-

Stimulate the cells with MDP (e.g., 10 µg/ml) for 30 minutes.

-

After stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells directly in 6 M urea buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation. The supernatant is now ready for immunoprecipitation.

Immunoprecipitation and Western Blotting for RIPK2 Ubiquitylation

Materials:

-

Cell lysate in 6 M urea buffer

-

Anti-K63-linkage specific ubiquitin antibody

-

Anti-linear ubiquitin antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., RIPA buffer)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-RIPK2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Incubate the cell lysate with anti-K63 and anti-linear ubiquitin chain antibodies overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash them multiple times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes

Materials:

-

Treated cells (e.g., THP-1 or BMDMs)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR Green PCR master mix

-

Gene-specific primers (see Table 4)

-

qRT-PCR instrument

Table 4: Primer Sequences for Human and Mouse NF-κB Target Genes

| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| TNF | Human | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG | |

| IL-6 | Human | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA | |

| IL-8 | Human | CATTTGGGAGACCTGAGAACA | TGGAGTCCCGTAGAAAATTCC | |

| IL-1β | Human | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC | |

| TNF | Mouse | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | [1] |

| IL-6 | Mouse | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | [1] |

Procedure:

-

Culture, pre-treat with this compound, and stimulate cells with MDP as described in section 4.2 for the desired time points (e.g., 0, 2, 4, 8 hours).

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers.

-

Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).

This comprehensive guide provides a detailed understanding of the role of this compound in NF-κB activation, supported by quantitative data and detailed experimental protocols to aid researchers in their study of this important signaling pathway.

References

The Impact of WEHI-345 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-345 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system. RIPK2 is a serine/threonine kinase that plays a pivotal role in the signaling pathways initiated by the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD receptors recruit and activate RIPK2, leading to the downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This cascade of events culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, which are essential for orchestrating an effective immune response against bacterial pathogens. However, dysregulation of this pathway can contribute to the pathogenesis of various inflammatory and autoimmune diseases.

This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines in a concentration-dependent manner in various cell types. The following tables summarize the quantitative data on the inhibitory effects of this compound.

| Cell Line | Stimulant | Cytokine | This compound Concentration (µM) | % Inhibition of mRNA Expression | Citation |

| THP-1 | MDP | TNF | 0.5 | Significant Reduction | [1] |

| THP-1 | MDP | IL-8 | 0.5 | Significant Reduction | [1] |

| THP-1 | MDP | IL-1β | 0.5 | Significant Reduction | [1] |

| BMDMs | MDP | TNF | 0.5 | Potent Blockade of Transcription | [1] |

| BMDMs | MDP | IL-6 | 0.5 | Potent Blockade of Transcription | [1] |

| Cell Line/Model | Stimulant | Cytokine | This compound Concentration/Dose | Effect on Protein Level | Citation |

| BMDMs | LPS/MDP | TNF-α | IC50 = 57.7 nM | Inhibition of production | [1] |

| Raw 264.7 | MDP | Cytokines/Chemokines | Not specified | Potent inhibition of secretion | [2] |

| EAE Mouse Model | - | TNF | 3-10 mg/kg | Reduction in plasma levels | [3] |

| EAE Mouse Model | - | Cytokines/Chemokines | 20 mg/kg (i.p., twice daily for 6 days) | Reduction in levels | [1] |

Signaling Pathways and Experimental Workflows

NOD2-RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway and the point of intervention by this compound. Upon recognition of MDP, NOD2 recruits RIPK2, leading to its autophosphorylation and ubiquitination. This serves as a scaffold for the recruitment of downstream signaling complexes, including the IKK complex, which ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory cytokine genes. This compound, as a kinase inhibitor, directly targets RIPK2, preventing its activation and thereby blocking the entire downstream signaling cascade.

Caption: NOD2 signaling pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effect of a RIPK2 inhibitor like this compound on cytokine production in vitro.

Caption: In vitro experimental workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on cytokine production. These protocols are based on standard laboratory procedures and information inferred from published studies.

In Vitro Inhibition of Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

Objective: To quantify the inhibitory effect of this compound on MDP-induced TNF-α and IL-6 production in mouse BMDMs.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-conditioned medium (as a source of M-CSF)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Muramyl dipeptide (MDP)

-

This compound

-

LPS (from E. coli)

-

ELISA kit for mouse TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Generation of BMDMs:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS and 20% L929-conditioned medium for 7 days to differentiate them into macrophages.

-

On day 7, harvest the adherent BMDMs.

-

-

Cell Seeding and Treatment:

-

Seed the BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with a combination of LPS (e.g., 10 ng/mL) and MDP (e.g., 10 µg/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vitro Inhibition of Cytokine mRNA Expression in THP-1 Cells

Objective: To determine the effect of this compound on the mRNA expression of TNF, IL-8, and IL-1β in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Muramyl dipeptide (MDP)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for TNF, IL-8, IL-1β, and a housekeeping gene (e.g., GAPDH)

-

6-well cell culture plates

Methodology:

-

Cell Culture and Differentiation (Optional):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

For differentiation into macrophage-like cells, treat THP-1 cells with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours.

-

-

Cell Seeding and Treatment:

-

Seed the THP-1 cells (differentiated or undifferentiated) into 6-well plates at an appropriate density.

-

Pre-treat the cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for a defined time course (e.g., 0, 2, 4, 8 hours).

-

-

RNA Extraction and RT-qPCR:

-

At each time point, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using specific primers for TNF, IL-8, IL-1β, and a housekeeping gene to determine the relative mRNA expression levels. The data is typically analyzed using the ΔΔCt method.

-

Conclusion

This compound is a potent and selective inhibitor of RIPK2 kinase activity, effectively blocking the production of key pro-inflammatory cytokines such as TNF, IL-6, IL-8, and IL-1β. Its mechanism of action involves the direct inhibition of RIPK2, which prevents the downstream activation of the NF-κB signaling pathway. The data presented in this technical guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NOD-RIPK2 signaling axis for the treatment of inflammatory diseases. Further investigation into the dose-response relationships and in vivo efficacy of this compound and similar RIPK2 inhibitors is warranted to fully elucidate their clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

WEHI-345: A Technical Guide to its Selectivity for RIPK2 Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune response.[1] RIPK2 is a critical downstream signaling partner of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAP kinase pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the selectivity profile of this compound for RIPK2, including quantitative binding and inhibitory data, detailed experimental methodologies, and a visualization of the relevant signaling pathway.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound for RIPK2 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Potency of this compound against RIPK2

| Parameter | Value | Assay Type | Reference |

| IC50 | 130 nM | Biochemical Kinase Assay | [1] |

| Kd | 46 nM | Binding Affinity Assay |

Table 2: Selectivity of this compound against other RIPK Family Kinases

| Kinase | Kd (nM) | Fold Selectivity vs. RIPK2 |

| RIPK1 | >10,000 | >217 |

| RIPK4 | >10,000 | >217 |

| RIPK5 | >10,000 | >217 |

Table 3: Kinome Scan Selectivity Profile of this compound

A kinome scan was performed to assess the broader selectivity of this compound against a panel of 92 kinases at a concentration of 1 µM. The results indicate a high degree of selectivity for RIPK2.[2][3]

| Kinase | Percent Inhibition at 1 µM |

| RIPK2 | High |

| KIT | >90% |

| RET | >90% |

| PDGFRβ | >90% |

| SRC | >90% |

| Other 88 kinases | <90% |

Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound for RIPK2.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol is a representative example based on commonly used ADP-Glo™ kinase assay technology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK2.

Materials:

-

Recombinant human RIPK2 enzyme (e.g., from Promega or BPS Bioscience).

-

Myelin Basic Protein (MBP) as a generic substrate.

-

ATP.

-

This compound.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme and Substrate Preparation: Dilute the RIPK2 enzyme and MBP substrate in kinase buffer to the desired concentrations.

-

Assay Reaction:

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the RIPK2 enzyme solution to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

This protocol is a general guide for determining the binding affinity of a small molecule inhibitor to a kinase using ITC.

Objective: To determine the dissociation constant (Kd) and other thermodynamic parameters of the interaction between this compound and RIPK2.

Materials:

-

Purified, high-concentration RIPK2 protein.

-

This compound.

-

ITC buffer (e.g., PBS or HEPES buffer, with a small percentage of DMSO if necessary for compound solubility).

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze the RIPK2 protein extensively against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the same ITC buffer. The final DMSO concentration should be identical in both the protein and inhibitor solutions.

-

Degas both the protein and inhibitor solutions immediately before the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells of the calorimeter.

-

-

Loading:

-

Load the RIPK2 protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection to avoid artifacts from syringe placement.

-

Carry out a series of injections (typically 20-30) of the this compound solution into the sample cell containing the RIPK2 protein. The volume and spacing of the injections should be optimized to allow the signal to return to baseline between injections.

-

-

Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Integrate the heat flow data for each injection.

-

Subtract the heat of dilution from the binding data.

-

Fit the resulting data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

-

Cellular NF-κB Reporter Assay

This protocol is a representative example for assessing the inhibition of NOD2-mediated NF-κB activation in a cellular context.

Objective: To measure the inhibitory effect of this compound on NOD2-dependent NF-κB activation in a reporter cell line.

Materials:

-

HEK293 cells stably expressing NOD2 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

Cell culture medium and supplements.

-

Muramyl dipeptide (MDP) as a NOD2 ligand.

-

This compound.

-

Luciferase or SEAP reporter assay system.

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with a fixed concentration of MDP to activate the NOD2 pathway. Include an unstimulated control.

-

Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Reporter Gene Assay:

-

Lyse the cells and measure the reporter gene activity (luminescence for luciferase, or absorbance for SEAP) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the reporter activity to a measure of cell viability if necessary.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated and unstimulated controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly potent and selective inhibitor of RIPK2 kinase. The quantitative data from biochemical and cellular assays demonstrate its strong affinity for RIPK2 and significant selectivity over other RIPK family members and a broader panel of kinases. This selectivity profile, coupled with its ability to inhibit NOD2-mediated inflammatory signaling, underscores its value as a chemical probe for studying RIPK2 biology and as a lead compound for the development of therapeutics for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other RIPK2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NOD signaling pathway in inflammatory and autoimmune diseases.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide[1][2] |

| Chemical Formula | C₂₂H₂₃N₇O[1][3] |

| Molecular Weight | 401.46 g/mol [3][4] |

| CAS Number | 1354825-58-3[1][2] |

| Appearance | Crystalline solid/Solid powder[1][2] |

| Purity | ≥98%[1][2] |

| Solubility | Soluble in DMSO (2 mg/mL) and DMF (2 mg/mL). Slightly soluble in Ethanol.[1] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase RIPK2.[2][4] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6]

This compound binds to the ATP-binding pocket of RIPK2, thereby blocking its kinase activity.[7] This inhibition delays RIPK2 ubiquitination and subsequent NF-κB activation, ultimately leading to a reduction in the production of inflammatory mediators.[4][8][9]

Biological and Pharmacological Properties

This compound exhibits potent and selective inhibition of RIPK2, leading to anti-inflammatory effects in both in vitro and in vivo models.

In Vitro Activity

| Parameter | Value | Cell Line/System |

| RIPK2 IC₅₀ | 0.13 µM[3][4] | Recombinant human RIPK2 |

| RIPK2 Kd | 46 nM[10] | |

| Selectivity | >10,000 nM for RIPK1, RIPK4, and RIPK5[10] | |

| Cellular Activity | Inhibition of MDP-induced RIPK2 autophosphorylation at 500 nM.[4] | Raw 267.4 cells |

| Potent blockade of MDP-induced TNF and IL-6 transcription at 500 nM.[4] | Bone Marrow-Derived Macrophages (BMDMs) | |

| Reduction of mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) at 500 nM.[4] | THP-1 cells |

In Vivo Activity

| Animal Model | Dosing Regimen | Key Findings |

| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily for 6 days[4] | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant RIPK2.

Materials:

-

Recombinant human RIPK2

-

ATP

-

Kinase substrate (e.g., myelin basic protein)

-

This compound

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant RIPK2, and the this compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of MDP-Induced Cytokine Production

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation.

Materials:

-

THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)

-

Cell culture medium

-

Muramyl dipeptide (MDP)

-

This compound

-

ELISA kit for TNF-α and IL-6 or RT-qPCR reagents

-

96-well cell culture plates

Protocol:

-

Seed THP-1 cells or BMDMs in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 1 hour.[4]

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for a specified time (e.g., 4-8 hours for RT-qPCR, 24 hours for ELISA).[4]

-

For cytokine protein measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

For cytokine mRNA measurement (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers specific for TNF-α, IL-6, and a housekeeping gene for normalization.

-

Calculate the percent inhibition of cytokine production at each this compound concentration and determine the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

This compound

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Protocol:

-

Induce EAE in C57BL/6 mice by subcutaneous immunization with MOG₃₅₋₅₅ peptide emulsified in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

Begin treatment with this compound (20 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs (typically around day 10-12).[4]

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.

-

At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.

-

Collect blood samples to measure plasma levels of cytokines and chemokines.

-

Analyze the data to compare the disease severity, histological scores, and cytokine levels between the this compound-treated and vehicle-treated groups.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a RIPK2 inhibitor like this compound and the logical relationship of its inhibitory action.

References

- 1. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]

- 7. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 10. abmole.com [abmole.com]

WEHI-345: A Comprehensive Technical Guide to its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in understanding the biochemical and cellular potency of this compound.

Core Efficacy Data: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the key in vitro IC50 values for this compound from biochemical and cellular assays.

| Target/Assay | System/Cell Line | IC50 Value |

| Biochemical Assay | ||

| RIPK2 Kinase Activity | Human Recombinant RIPK2 | 130 nM (0.13 µM)[1][2][3][4][5] |

| Cellular Assay | ||

| LPS/MDP-stimulated TNFα production | C57BL/6J mouse Bone Marrow-Derived Macrophages (BMDMs) | 57.7 nM[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting the kinase activity of RIPK2.[1][2][3][4][5] RIPK2 is a crucial downstream signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway, which is involved in innate immune responses. Upon activation by bacterial peptidoglycans via NOD1 and NOD2, RIPK2 undergoes autophosphorylation and subsequent ubiquitination, leading to the activation of the NF-κB and MAPK signaling pathways. This cascade ultimately results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6][7] this compound, by inhibiting RIPK2's kinase function, effectively blocks these downstream inflammatory responses.[1][7]

Below is a diagram illustrating the NOD2-RIPK2 signaling pathway and the point of intervention for this compound.

Caption: NOD2-RIPK2 signaling pathway and this compound inhibition.

Experimental Protocols

Biochemical IC50 Determination: RIPK2 Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against recombinant human RIPK2 in a biochemical assay format.

Objective: To quantify the concentration of this compound required to inhibit 50% of RIPK2 kinase activity.

Materials:

-

Recombinant human RIPK2 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

This compound (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

384-well assay plates

-

Plate reader compatible with the chosen detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant RIPK2 enzyme and substrate in kinase buffer to their optimal concentrations.

-

Assay Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the RIPK2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Stop the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).

-

-

Data Analysis:

-

Measure the signal from each well using a plate reader.

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular IC50 Determination: TNFα Production in BMDMs

This protocol describes a general method for measuring the IC50 of this compound in a cellular context by quantifying the inhibition of TNFα production in mouse bone marrow-derived macrophages (BMDMs).

Objective: To determine the concentration of this compound required to inhibit 50% of LPS/MDP-stimulated TNFα production in BMDMs.

Materials:

-

Bone marrow cells from C57BL/6J mice

-

Macrophage colony-stimulating factor (M-CSF)

-

RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS)

-

Muramyl dipeptide (MDP)

-

This compound (in DMSO)

-

96-well cell culture plates

-

ELISA kit for mouse TNFα

Procedure:

-

Cell Culture:

-

Isolate bone marrow cells from the femurs and tibias of C57BL/6J mice.

-

Differentiate the cells into macrophages by culturing them in RPMI-1640 medium containing M-CSF for 6-7 days.

-

-

Cell Plating: Seed the differentiated BMDMs into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the BMDMs with the different concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with a combination of LPS and MDP to induce TNFα production.

-

Incubate for a specified period (e.g., 4-6 hours).

-

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

TNFα Quantification:

-

Measure the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the TNFα concentrations to the stimulated (no inhibitor) and unstimulated controls.

-

Plot the percentage of TNFα inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the in vitro IC50 value of a compound.

Caption: General workflow for in vitro IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.cn [glpbio.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

WEHI-345: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on innate immune signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Introduction to this compound and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. It relies on pattern recognition receptors (PRRs) to detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a key class of intracellular PRRs that survey the cytoplasm for the presence of bacterial components. NOD1 and NOD2 are well-characterized NLRs that recognize specific fragments of bacterial peptidoglycan. Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an effective immune response.[1]

This compound has emerged as a valuable tool compound for dissecting the role of RIPK2 in these pathways. It is a potent, ATP-competitive inhibitor of RIPK2, effectively blocking its kinase activity.[2] By inhibiting RIPK2, this compound prevents the downstream activation of transcription factors such as NF-κB and the subsequent expression of inflammatory mediators.[3] This makes this compound a critical asset for studying the physiological and pathological roles of NOD1/2 signaling and a potential starting point for the development of therapeutics for inflammatory diseases driven by aberrant RIPK2 activity.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing the phosphorylation of RIPK2 itself (autophosphorylation) and the subsequent phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the formation and activation of the NOD2-RIPK2 signalosome complex. A key consequence of RIPK2 kinase inhibition by this compound is the delay in RIPK2 ubiquitination, a critical post-translational modification required for the recruitment of downstream signaling effectors and the full activation of the NF-κB pathway.[2] While this compound only delays NF-κB activation, this is sufficient to prevent the production of key inflammatory cytokines.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Kd (nM) | Assay Type | Reference |

| RIPK2 (human, recombinant) | 130 | 46 | Kinase Assay | [1] |

| RIPK1 | >10,000 | >10,000 | Kinase Assay | [4] |

| RIPK4 | >10,000 | >10,000 | Kinase Assay | [4] |

| RIPK5 | >10,000 | >10,000 | Kinase Assay | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Stimulus | Readout | IC50 (nM) | Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Muramyl Dipeptide (MDP) | TNF-α mRNA | ~500 | Potent blockade of transcription | [5] |

| Bone Marrow-Derived Macrophages (BMDMs) | Muramyl Dipeptide (MDP) | IL-6 mRNA | ~500 | Potent blockade of transcription | [5] |

| THP-1 cells | Muramyl Dipeptide (MDP) | TNF-α mRNA | Not specified | Reduction in mRNA levels | [5] |

| THP-1 cells | Muramyl Dipeptide (MDP) | IL-8 mRNA | Not specified | Reduction in mRNA levels | [5] |

| THP-1 cells | Muramyl Dipeptide (MDP) | IL-1β mRNA | Not specified | Reduction in mRNA levels | [5] |

| THP-1 cells | Muramyl Dipeptide (MDP) | A20 mRNA | Not specified | Reduction in mRNA levels | [5] |

| Raw 264.7 cells | Muramyl Dipeptide (MDP) | RIPK2 Autophosphorylation | ~500 | Inhibition of autophosphorylation | [6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg, intraperitoneal, twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and cytokine/chemokine levels. Improved body weight. | [4] |

| C57BL/6 Mice | Muramyl Dipeptide (MDP) challenge | 3-10 mg/kg | Reduced plasma levels of TNF. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro RIPK2 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on RIPK2 kinase activity.

Materials:

-

Recombinant human RIPK2 (e.g., from BPS Bioscience, Cat# 40173)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (Adenosine 5'-triphosphate)

-

Substrate (e.g., Myelin Basic Protein (MBP))

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant RIPK2 enzyme solution (e.g., 10 ng per well) prepared in Kinase Buffer.

-

Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP and 0.2 µg/µL MBP) prepared in Kinase Buffer to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the ability of this compound to inhibit the production of inflammatory cytokines in primary immune cells.

Materials:

-

Bone marrow cells isolated from mice

-

L929-conditioned medium or recombinant M-CSF

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Muramyl Dipeptide (MDP)

-

This compound (dissolved in DMSO)

-